(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hcl
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Overview
Description
®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves multiple steps. One common method starts with the reaction of m-amino benzotrifluoride with ethyl formate in the presence of a catalyst to obtain 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate in toluene and acetic acid to yield 4-amino-2-trifluoromethylbenzonitrile .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. For instance, using less toxic reagents and milder reaction conditions can make the process more sustainable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like cuprous cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, cuprous cyanide for cyano group substitution, and ammonium bisulfate for aminolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution reaction with cuprous cyanide yields 4-amino-2-trifluoromethylbenzonitrile .
Scientific Research Applications
®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its use in pharmaceuticals, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-trifluoromethylbenzonitrile: A similar compound with a trifluoromethyl group, used in similar applications.
4-Amino-2,2,2-trifluoroethylbenzonitrile: Another related compound with slight structural differences that can affect its reactivity and applications.
Uniqueness
®-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a trifluoromethyl group. These features contribute to its distinct chemical properties and make it particularly valuable for certain applications, such as the synthesis of pharmaceuticals with specific biological activities .
Properties
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALTFQCHARPGS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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